(Acetylacetonato)(norbornadiene)rhodium(I)
Overview
Description
(Acetylacetonato)(norbornadiene)rhodium(I) is a chemical compound with the molecular formula C12H15O2Rh and a molecular weight of 294.16 . It is sold under the Thermo Scientific Chemicals brand .
Molecular Structure Analysis
The molecular structure of (Acetylacetonato)(norbornadiene)rhodium(I) is represented by the SMILES string [Rh+].C\C ( [O-])=C\C ©=O.C1C2C=CC1C=C2 . The InChI Key is IIQPRGKBFZGPIB-LWFKIUJUSA-M . The compound has a melting point of 140.0°C .Physical And Chemical Properties Analysis
(Acetylacetonato)(norbornadiene)rhodium(I) is a solid at 20 degrees Celsius . It is light yellow to brown in color and comes in the form of a powder or crystal . The compound is insoluble in water .Scientific Research Applications
Homo-Diels–Alder Addition
(Acetylacetonato)(norbornadiene)rhodium(I) reacts with hexafluorobut-2-yne, resulting in complexes where the acetylene links the diene to the rhodium via a rhodiacyclopentene ring. This process is a significant example of the Homo-Diels–Alder addition, showcasing the compound's reactivity and potential in organic synthesis (Evans et al., 1972).
Mass Spectrometry Analysis
Mass spectral studies of (norbornadiene)(acetylacetonato)rhodium derivatives reveal that [Rh-norbornadiene]+ ions are more stable than [acacRh]+ ions. This study is crucial in understanding the decomposition and stability of molecular ions in these compounds, indicating their potential in analytical chemistry applications (Nekrasov et al., 1987).
Heterobimetallic Metallacarboranes Synthesis
Improved protocols for the reaction of rhodium acetylacetonate complexes with exo-nido-ruthenacarboranes have led to the synthesis of new binuclear complexes. This demonstrates the compound's utility in synthesizing heterobimetallic complexes, contributing to the development of new materials in inorganic chemistry (D’yachihin et al., 2019).
Catalyst for Isomerization
Bis(μ-acetato)-bis(norbornadiene)dirhodium(I), related to acetylacetonato(norbornadiene)rhodium(I), has been identified as an active catalyst for the isomerization of quadricyclane to norbornadiene. This illustrates its role in catalysis, particularly in the isomerization reactions relevant to organic and industrial chemistry (Reis et al., 1979).
Perinaphthenones Synthesis
Norbornadiene can act as an acetylene equivalent in the rhodium-catalyzed dehydrative annulation of 1-naphthoic acids with internal alkynes, facilitated by acetylacetonato(norbornadiene)rhodium(I) derivatives. This method is a significant contribution to the efficient synthesis of perinaphthenones, highlighting the compound's catalytic abilities in organic synthesis (Fukuyama et al., 2018).
Safety And Hazards
properties
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;(Z)-4-hydroxypent-3-en-2-one;rhodium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8.C5H8O2.Rh/c1-2-7-4-3-6(1)5-7;1-4(6)3-5(2)7;/h1-4,6-7H,5H2;3,6H,1-2H3;/b;4-3-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWGAGFNZHAFFN-LWFKIUJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.C1C2C=CC1C=C2.[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C1C2C=CC1C=C2.[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2Rh | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Acetylacetonato)(norbornadiene)rhodium(I) | |
CAS RN |
32354-50-0 | |
Record name | (Acetylacetonato)(norbornadiene)rhodium(I) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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